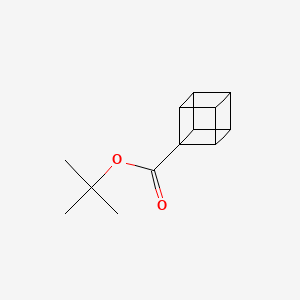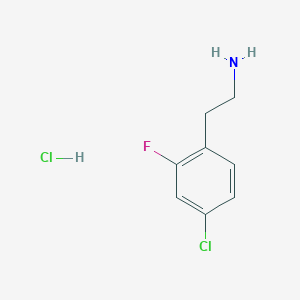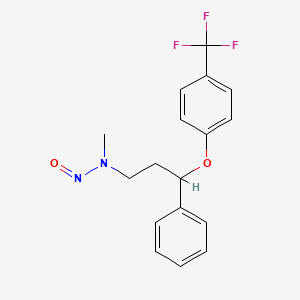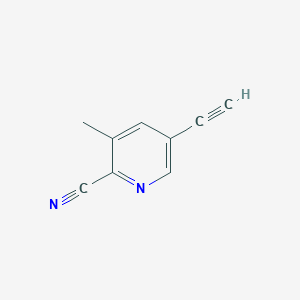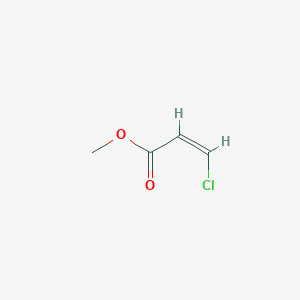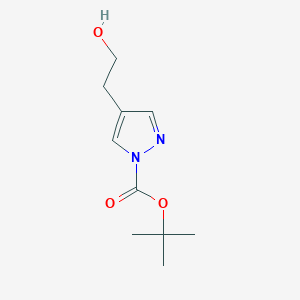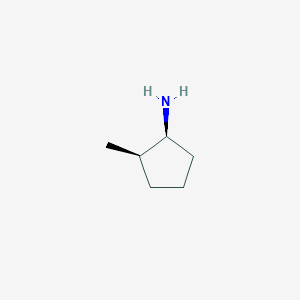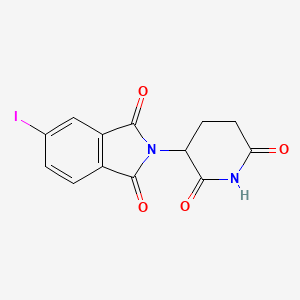
2-(2,6-Dioxopiperidin-3-yl)-5-iodoisoindoline-1,3-dione
Übersicht
Beschreibung
2-(2,6-Dioxopiperidin-3-yl)-5-iodoisoindoline-1,3-dione is a complex organic compound that has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structure, which includes a piperidinyl group and an isoindoline-dione moiety, making it a valuable candidate for various biochemical applications.
Wissenschaftliche Forschungsanwendungen
2-(2,6-Dioxopiperidin-3-yl)-5-iodoisoindoline-1,3-dione has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential as an enzyme inhibitor, particularly in the context of cancer research.
Medicine: It has shown promise in preclinical studies as a potential therapeutic agent for various diseases, including cancer and inflammatory disorders.
Industry: The compound is used in the development of new materials with unique properties, such as enhanced conductivity and stability
Wirkmechanismus
While the specific mechanism of action for “2-(2,6-Dioxopiperidin-3-yl)-5-iodoisoindoline-1,3-dione” is not available, similar compounds like pomalidomide have been studied extensively. Pomalidomide, an immunomodulatory drug, has direct tumoricidal effects on myeloma cells by activating proteasomal degradation of Ikaros and Aiolos transcription factors. It also has indirect effects by modulating immune responses, interacting with bone marrow stromal cells, and inhibiting angiogenesis .
Zukünftige Richtungen
The future directions for research on “2-(2,6-Dioxopiperidin-3-yl)-5-iodoisoindoline-1,3-dione” and similar compounds could involve further exploration of their potential as immunomodulatory drugs, their use in targeted protein degradation technology (PROTAC), and their role in the treatment of various diseases .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,6-Dioxopiperidin-3-yl)-5-iodoisoindoline-1,3-dione typically involves multi-step organic reactions. One common method starts with the preparation of the piperidinyl intermediate, which is then subjected to iodination and subsequent cyclization to form the final product. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that are scalable and cost-effective. These methods often utilize continuous flow reactors and automated systems to maintain consistent quality and efficiency. The use of green chemistry principles, such as solvent recycling and waste minimization, is also becoming increasingly important in industrial settings .
Analyse Chemischer Reaktionen
Types of Reactions
2-(2,6-Dioxopiperidin-3-yl)-5-iodoisoindoline-1,3-dione undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups, enhancing the compound’s reactivity.
Reduction: Reduction reactions can modify the compound’s electronic properties, making it suitable for different applications.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and halogenating agents like iodine monochloride. The reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of halogenated compounds .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(2,6-Dioxopiperidin-3-yl)-4-fluoroisoindoline-1,3-dione
- 2-(2,6-Dioxopiperidin-3-yl)-5-(piperidin-4-yl)isoindoline-1,3-dione
- 1-Oxo-2-(2,6-dioxopiperidin-3-yl)-5-nitroisoindoline
Uniqueness
What sets 2-(2,6-Dioxopiperidin-3-yl)-5-iodoisoindoline-1,3-dione apart from similar compounds is its unique iodinated structure, which can enhance its binding affinity and specificity for certain molecular targets. This makes it a valuable tool in drug discovery and development .
Eigenschaften
IUPAC Name |
2-(2,6-dioxopiperidin-3-yl)-5-iodoisoindole-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9IN2O4/c14-6-1-2-7-8(5-6)13(20)16(12(7)19)9-3-4-10(17)15-11(9)18/h1-2,5,9H,3-4H2,(H,15,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPMXADCMGIFEEI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C=C(C=C3)I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9IN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Amino-5,6,7,8-tetrahydropyrido[3,4-D]pyrimidin-4(3H)-one dihydrochloride](/img/structure/B8145615.png)
amine](/img/structure/B8145621.png)
![6-Methylene-[1,4]oxazepane](/img/structure/B8145634.png)
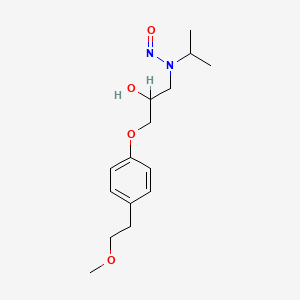
![tert-Butyl 6-bromo-2-azaspiro[3.3]heptane-2-carboxylate](/img/structure/B8145646.png)
